molecular formula C7H16N2O B130632 1,3-Diisopropylurea CAS No. 4128-37-4

1,3-Diisopropylurea

Cat. No. B130632
CAS RN: 4128-37-4
M. Wt: 144.21 g/mol
InChI Key: BGRWYRAHAFMIBJ-UHFFFAOYSA-N
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Description

1,3-Diisopropylurea (IPU) is identified as a potentially genotoxic impurity (GTI) that can be present in active pharmaceutical ingredients (APIs). The presence of such impurities is a significant concern in the pharmaceutical industry, and their removal is crucial to ensure the safety and efficacy of pharmaceutical products .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 1,3-diisopropylurea, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 1,5-diisopropyl-6-oxo-verdazyl free radicals involves the condensation of isopropyl hydrazine with phosgene, which suggests that similar condensation reactions might be involved in the synthesis of IPU . Additionally, the synthesis of various isopropylidene-protected sugars and siloxanes indicates the versatility of isopropyl groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of IPU is not directly analyzed in the provided papers. However, the crystal structure of related compounds, such as 1,3-diisobutyl thiourea, has been characterized by X-ray diffraction, which provides insights into the potential molecular geometry and intermolecular interactions that could be expected for IPU .

Chemical Reactions Analysis

The papers do not detail specific chemical reactions involving 1,3-diisopropylurea. However, the removal of IPU from APIs using a hybrid approach that combines molecularly imprinted polymers (MIP) and organic solvent nanofiltration (OSN) suggests that IPU can be selectively separated from complex mixtures, which is a critical aspect of its chemical behavior in the context of pharmaceutical purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diisopropylurea are not explicitly discussed in the provided papers. However, the successful removal of IPU using OSN indicates that its molecular size is a key property that allows for its separation from APIs. The stability of the MIP scavenger over multiple operations suggests that IPU has a stable interaction with the imprinted polymer, which is likely influenced by its physical and chemical properties .

Relevant Case Studies

The most relevant case study provided is the removal of IPU from APIs using a combination of OSN and MIP. This study demonstrates that a diafiltration dilution ratio of 3 can achieve 90% removal of IPU with minimal loss of the API. The MIP scavenger's selectivity and stability were validated over 18 independent operations, highlighting the effectiveness of this hybrid approach for API purification .

Scientific Research Applications

1. Use in Pharmaceutical Impurity Removal

1,3-Diisopropylurea (IPU) has been studied for its role in the removal of genotoxic impurities from active pharmaceutical ingredients (APIs). A combination of Organic Solvent Nanofiltration (OSN) and Molecularly Imprinted Polymer (MIP) has been found effective in reducing IPU contamination, improving API purity (Szekely et al., 2012).

2. Corrosion Inhibition

Studies have explored the use of derivatives of 1,3-diisopropylurea, such as 1-benzyl-3-diisopropylthiourea (DPTU), as corrosion inhibitors for carbon steel in acidic environments. The molecular structure and electronic parameters of these derivatives have been correlated with their inhibitory performance (Torres et al., 2014).

3. Chemical Analysis and Quality Control

The development of analytical methods for detecting and quantifying 1,3-diisopropylurea impurities is crucial in pharmaceutical quality control. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been optimized for the trace analysis of IPU, demonstrating their utility in ensuring drug safety and compliance (Szekely et al., 2014).

4. Fuel Combustion Research

1,3-Diisopropylurea derivatives have also been studied in the context of fuel combustion, particularly regarding the ignition and combustion properties of different fuel blends. This research contributes to the understanding of fuel efficiency and emission control (Mittal & Sung, 2008).

5. Catalysis and Chemical Synthesis

IPU and its derivatives play a role in catalytic processes and the synthesis of various chemicals. Their structural properties have been leveraged in the development of new synthetic methods and catalysts for producing important chemical compounds (Aoki et al., 2005).

Safety And Hazards

1,3-Diisopropylurea is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

There are ongoing efforts to make the synthesis of peptides greener, which involves the use of 1,3-Diisopropylurea . These efforts are centered around solvent substitution, recycling and reduction, as well as exploring alternative synthetic methods . There are also limitations to its use, such as its low solubility in water, which can limit its use in certain applications.

properties

IUPAC Name

1,3-di(propan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWYRAHAFMIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044486
Record name 1,3-Dipropan-2-ylurea
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropylurea

CAS RN

4128-37-4
Record name N,N′-Bis(1-methylethyl)urea
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Record name N,N'-Diisopropylurea
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Record name 1,3-Diisopropylurea
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Record name Urea, N,N'-bis(1-methylethyl)-
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Record name 1,3-Dipropan-2-ylurea
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Record name 1,3-diisopropylurea
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Record name N,N'-DIISOPROPYLUREA
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Synthesis routes and methods I

Procedure details

Triethylamine (0.75 mL, 5.5 mmol) was added to a suspension of tetronic acid (500 mg, 5.00 mmol) in dichloromethane (25 mL) to obtain a homogeneous solution. The solution was cooled to 0° C., mixed with 4-N,N-dimethylaminopyridine (200 mg, 1.7 mmol), 3-cyclohexne-1-carboxylic acid (0.65 mL, 5.6 mmol), and then, diisopropylcarbodiimide (1.0 mL, 6.3 mmol), followed by stirring for 30 min. The resulting mixture was removed from the ice bath, stirred for 14 hours at room temperature, and filtered to remove thus-produced insoluble diisopropyl urea; the reaction solution was washed twice with 5% hydrochloric acid (20 mL) and the water layer was extracted twice with dichloromethane (10 mL). The organic layers were combined, dried over sodium sulfate anhydride, and concentrated; the thus-obtained residue was purified by silica gel column chromatography (silica gel, ethyl acetate:methanol=15:1). The resultant was arranged to be a sodium salt by adding an excess amount of sodium hydrogencarbonate and distilled water (100 mL), and then washed with dichloromethane; the water layer was acidified by adding 5% hydrochloric acid and extracted four times with dichloromethane (20 mL). The resultant was dried over sodium sulfate anhydride and concentrated to give pale yellow crystals (394 mg, 38%).
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
200 mg
Type
reactant
Reaction Step Two
[Compound]
Name
3-cyclohexne-1-carboxylic acid
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An alternative method for preparing the chemically derivatized solid phase materials of Formula 1 involves reacting the aliphatic anion group of the aminosilane bridge on the surface of the solid phase material with homobifunctional crosslinking reagents containing two amine reactive groups (e.g. succinyl di-N-hydroxybenzotriazole, ethylene glycol bis-(succinimidyl succinate), ethylene glycol bis-(sulfosuccinimidyl succinate), disuccinimidyl tartarate, disulfosuccinimidyl tartarate, disuccinimidyl glutarate, disuccinimidyl suberate). For example, succinyl di-N-hydroxybenzotriazole may be prepared by reacting succinic acid with HBT in the presence of DMF and a water-soluble carbodiimide, such as DICD, at 2 to 5° C. for 2 to 4 hours. A white, insoluble urea by-product, (CH3)2—CH—NH—C(O)—NH—CH—(CH3)2, produced during the reaction, can be separated from the succinyl di-N-hydroxybenzotriazole by centrifuging the mixture and decanting the supernate. Then the decanted succinyl di-N-hydroxybenzotriazole in DMF can be buffered to pH 8.0 to 10.0 with an aqueous buffer and reacted with the aliphatic amino group at the solid phase surface at 20 to 30° C. for 1 to 2 hours. The solid phase material is then removed from the solution, washed with deionized water and Tween 20 and dried to produce the following chemically derivatized fluid-permeable microporous phase material within the definition of Formula 1 as illustrated in the scheme provided immediately below.
[Compound]
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
succinyl di-N-hydroxybenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylene glycol bis-(succinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
ethylene glycol bis-(sulfosuccinimidyl succinate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
disulfosuccinimidyl tartarate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Then 11.5 g (50 mM) of Phenylalanine Ethyl Ester hydrochloride and 7.75 mL (45 mM) of diisopropylcarbodiimide were added. Then 8.6 mL (50 mM) of diisopropylethylamine was added via the dropping funnel for 10 min. The reaction mixture was kept for 20 hours at a room temperature, then 10 mL of H2O was added, a precipitate of diisopropylurea formed was filtered off, a resulted solution was analyzed by HPLC. According analysis, the reaction was completed at 50%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

N-Hydroxysuccinimide (1.70 g, 14.77 mmol) and DIC (1.87 g, 14.77 mmol) were added sequentially to a stirred solution of Fmoc-Gly-OH (4.0 g, 13.45 mmol) in dichloromethane (15 mL); the resulting mixture was stirred at room temperature for 4 h. The N,N′-diisopropylurea formed was removed by filtration and the solid was washed with ether (20 mL). The volatiles were removed and the solid Fmoc-Gly-succinimidyl ester formed was washed with ether (3×20 mL). Fmoc-Gly-succinimidyl ester was then redissolved in dry DMF (15 mL) and 3-aminodeoxycholic acid (5.21 g, 12.78 mmol) was added to the clear solution. The reaction mixture was stirred at room temperature for 4 h, water (200 mL) was added and the precipitated solid was filtered, washed with water, dried and purified by silica gel chromatography (TLC (silica): (Rf: 0.50, silica gel, CH2Cl2/CH3OH, 9:1) (eluant: CH2Cl2/CH3OH (9:1)) to give (3β,5β,7α,12α)-3-[[(9H-Fluoren-9-ylmethoxy)amino]acetyl]amino-7,12-dihydroxycholan-24-oic acid as a colorless solid. Yield: 7.46 g (85%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The reation between 8 benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid (obtained in 6.2.) and diisopropylcarbodiimide (80 g) can be performed in chloroform (400 ml), dichloromethane or a mixture of nitromethane and chloroform, either at ambient temperature, leaving the mixture to stand for 4 weeks, or at 50° C. for 12 hours. In all cases, the 1,3-diisopropylurea formed is removed by filtration, the solvent and excess reagent are evaporated and the residue is passed through a column of silica gel (60 Merck), using chloroform as eluent. In all cases, benzyl 1°-benzyl-6-tritylamino-spiro[penam-2,4'-piperidine ]-3-carboxylate is obtained, which is crystallized from diethy ether in a yield of 25 to 40%; M.P. 191°-192° C. (recrystallized from acetonitrile).
Name
benzyl-4-benzyloxycarbonyl-alpha- tritylamino-1-thia-3,8-diazaspiro[4.5 ]decane-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
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Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
G Székely, J Bandarra, W Heggie, FC Ferreira… - Separation and …, 2012 - Elsevier
This paper describes the design and synthesis of novel molecularly imprinted polymers (MIPs) for the selective removal of a potentially genotoxic impurity (GTI) from active …
Number of citations: 47 www.sciencedirect.com
G Székely, J Bandarra, W Heggie, B Sellergren… - Separation and …, 2012 - Elsevier
The present study evaluates the adequacy of different approaches for the removal of 1,3-diisopropylurea (IPU), a potentially genotoxic impurity (GTI) from active pharmaceutical …
Number of citations: 62 www.sciencedirect.com
G Székely, B Henriques, M Gil… - Drug Testing and …, 2014 - Wiley Online Library
This paper discusses a design of experiments (DoE) assisted optimization and robustness testing of a liquid chromatography‐tandem mass spectrometry (LC‐MS/MS) method …
T Mukaiyama, Y Fujita - Bulletin of the Chemical Society of Japan, 1956 - journal.csj.jp
The rate constants of the thermal dissociation of 1,3-di-n-propylurea, 1,3-di-n-amylurea, 1,3-di-n-heptylurea, 1,3-diisopropylurea, 1,3-diisobutylurea, 1,3-dicyclohexylurea and 1,3-di-t-…
Number of citations: 11 www.journal.csj.jp
E Fontana, P Angiuli, A Pignatti… - Journal of Labelled …, 1996 - Wiley Online Library
The synthesis in eight steps of the title compound from the commercially available[20‐ 14 C]pregnenolone 1 is described. The expected 1‐[4‐methyl‐3‐oxo‐4‐aza‐5α‐androstane‐17β‐…
A Stadler, CO Kappe - Tetrahedron, 2001 - Elsevier
The esterification of a polymer-supported alcohol (PS Wang resin) with benzoic acid was investigated using microwave irradiation. Activation of the carboxylic acid was carried out using …
Number of citations: 97 www.sciencedirect.com
E Di Salle, G Briatico, D Giudici, G Ornati, M Nesi… - The Journal of Steroid …, 1992 - Elsevier
A series of 17β-acylurea-4-aza-5α-androstan-3-one derivatives has been assayed in vitro as inhibitors of testosterone 5α-reductase, using the particulate fraction of human hyperplastic …
Number of citations: 13 www.sciencedirect.com
T Mukaiyama, S Ozaki, T Hoshino - Bulletin of the Chemical Society of …, 1954 - journal.csj.jp
The rate constants of the thermal dissociation of 1,1-dimethyl, 1,3-diethyl, 1,3-diisopropyl, 1,1, 3-triethyl, 1, 3-dihexyl, 1,3-dibenzyl, 1, 1-diethyl-3-isopropyl and 1,3-di-t-butyl ureas in n-…
Number of citations: 12 www.journal.csj.jp
P Pogány, M Razali, G Szekely - … Acta Part A: Molecular and Biomolecular …, 2017 - Elsevier
The present paper explores the complexation ability of methacrylic acid which is one of the most abundant functional monomer for the preparation of molecularly imprinted polymers. …
Number of citations: 13 www.sciencedirect.com
M Teruaki, F Yasuhiro - Bulletin of the Chemical Society of Japan, 1956 - cir.nii.ac.jp
The rate constants of the thermal dissociation of 1, 3-di-n-propylurea, 1, 3-di-n-amylurea, 1, 3-di-n-heptylurea, 1, 3-diisopropylurea, 1, 3-diisobutylurea, 1, 3-dicyclohexylurea and 1, 3-di-t…
Number of citations: 0 cir.nii.ac.jp

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